molecular formula C15H12N2O2S B11369147 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide

Cat. No.: B11369147
M. Wt: 284.3 g/mol
InChI Key: LINDQHXBZJBVPB-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is unique due to its combined thiazole and furan moieties, which contribute to its diverse biological activities. The presence of both heterocyclic rings enhances its ability to interact with various biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C15H12N2O2S/c18-14(13-7-4-8-19-13)16-9-12-10-20-15(17-12)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,18)

InChI Key

LINDQHXBZJBVPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CO3

Origin of Product

United States

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